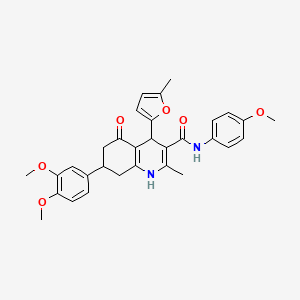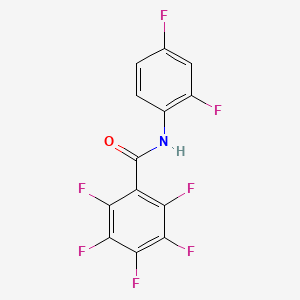
2-anilino-4-methyl-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone
説明
2-anilino-4-methyl-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone (ATQ) is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have several applications in the fields of biochemistry, pharmacology, and neuroscience. In
科学的研究の応用
Synthetic Approaches and Chemical Properties
Traceless Solid-Phase Synthesis : A novel approach for the parallel solid-phase synthesis of 2-arylamino-substituted quinazolinones, including compounds structurally related to 2-anilino-4-methyl-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone, has been developed. This method involves acylation, nitro group reduction, reaction with arylisothiocyanates, and intramolecular cyclization, offering an efficient route to obtain these compounds in good yield and purity (Yongping Yu, J. Ostresh, R. Houghten, 2002).
Convenient Synthesis of Derivatives : Research has been conducted on synthesizing a range of triazoloquinazolinones starting from 3-amino-2-anilino-4(3H)-quinazolinone, demonstrating versatile reactions that yield biologically active compounds under varied conditions (G. El‐Hiti, 1997).
Ionic Liquid Catalyzed Synthesis : The use of ionic liquids for the synthesis of 4(3H)-quinazolinones through a one-pot three-component condensation offers an environmentally friendly and efficient method, highlighting the compound's versatility in organic synthesis (O. Pawar, F. Chavan, Sachin S. Sakate, Narayan D.Shinde, 2010).
Novel Anticancer Agents : Research into 2-chloromethyl-4(3H)-quinazolinone derivatives as key intermediates for developing novel anticancer agents with 4-anilinoquinazoline scaffolds has shown promising in vitro anticancer activity. This underscores the potential of such compounds in medicinal chemistry (Hong-Ze Li, Haiyun He, Yuan Han, Xin Gu, Lin He, Qing-Rong Qi, Ying-Lan Zhao, Li Yang, 2010).
Potential Bioactivities
Antimicrobial Activity : Some quinazolinone derivatives exhibit significant antimicrobial activity against a range of microorganisms, suggesting their potential as leads for developing new antimicrobial agents (Hanan M. Refaat, A. A. Moneer, Omneya M. Khalil, 2004).
Antifungal and Antibacterial Properties : Novel arylimine derivatives containing the 4(3H)-quinazolinone moiety have shown strong antifungal and antibacterial activities, presenting a new avenue for addressing plant diseases and possibly human infections (Xianglong Wang, Pei Li, Zhining Li, Juanjuan Yin, M. He, Wei Xue, Zhiwei Chen, B. Song, 2013).
特性
IUPAC Name |
2-anilino-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-12-18-15(10-13(11-16(18)23)17-8-5-9-24-17)22-19(20-12)21-14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIXVZVZAAEJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=CC=C3)CC(CC2=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



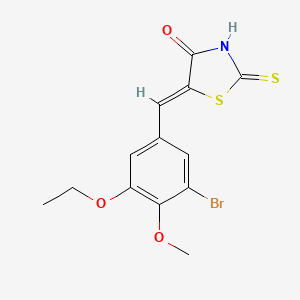
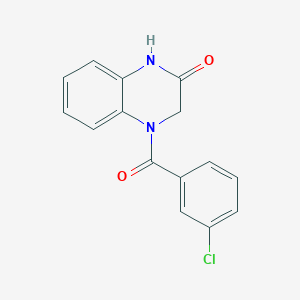
![N-[1-(4-chlorophenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4575984.png)

![methyl [5-(3-bromo-4-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4576002.png)
![3-(1-benzofuran-2-yl)-4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4576004.png)
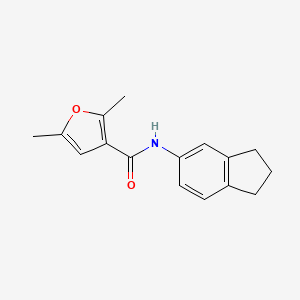

![2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4576030.png)
![N-[3-(4-morpholinyl)propyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B4576036.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4576042.png)
